Cas no 70399-01-8 (1-Bromo-3-(isopropanesulfonyl)benzene)

1-Bromo-3-(isopropanesulfonyl)benzene is a brominated aromatic compound featuring an isopropanesulfonyl functional group. This intermediate is valuable in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, where the bromo substituent serves as a reactive handle for further functionalization. The isopropanesulfonyl group enhances solubility in organic solvents and can influence reactivity in metal-catalyzed transformations. Its stable yet modifiable structure makes it useful in pharmaceutical and agrochemical research for constructing complex molecules. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Proper storage and handling are recommended to maintain its integrity for synthetic applications.
1-Bromo-3-(isopropanesulfonyl)benzene structure
70399-01-8 structure
Product Name:1-Bromo-3-(isopropanesulfonyl)benzene
CAS No:70399-01-8
MF:C9H11BrO2S
MW:263.151440858841
MDL:MFCD00091605
CID:1039262
PubChem ID:22953613
Update Time:2025-07-20

1-Bromo-3-(isopropanesulfonyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-(isopropylsulfonyl)benzene
    • 1-bromo-3-propan-2-ylsulfonylbenzene
    • 1-Bromo-3-(isopropanesulfonyl)benzene
    • 1-bromo-3-(propane-2-sulfonyl)benzene
    • XPYUPOJVBBWILU-UHFFFAOYSA-N
    • TRA0052424
    • SY025126
    • V7394
    • ST24021253
    • 1-Bromo-3-[(1-methylethyl)sulfonyl]benzene
    • FT-0747361
    • 70399-01-8
    • EN300-7383796
    • CS-0154146
    • MFCD00091605
    • SCHEMBL1271030
    • DTXSID90629188
    • AC1302
    • CS-11564
    • AKOS016001047
    • VCA39901
    • DA-29661
    • MDL: MFCD00091605
    • Inchi: 1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3
    • InChI Key: XPYUPOJVBBWILU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)S(C(C)C)(=O)=O

Computed Properties

  • Exact Mass: 261.96600
  • Monoisotopic Mass: 261.96631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 42.5

Experimental Properties

  • PSA: 42.52000
  • LogP: 3.71200

1-Bromo-3-(isopropanesulfonyl)benzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Bromo-3-(isopropanesulfonyl)benzene Production Method

1-Bromo-3-(isopropanesulfonyl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:70399-01-8)1-Bromo-3-(isopropanesulfonyl)benzene
Order Number:A866615
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:00
Price ($):315.0
Email:sales@amadischem.com

Additional information on 1-Bromo-3-(isopropanesulfonyl)benzene

Chemical Profile of 1-Bromo-3-(isopropanesulfonyl)benzene (CAS No. 70399-01-8)

1-Bromo-3-(isopropanesulfonyl)benzene, identified by its Chemical Abstracts Service (CAS) number 70399-01-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, including potential drug candidates and advanced functional materials. Its unique structural features, comprising both a bromine substituent and an isopropylsulfonyl group, make it a valuable building block for further chemical modifications and applications.

The molecular structure of 1-Bromo-3-(isopropanesulfonyl)benzene consists of a benzene ring substituted at the 1-position with a bromine atom and at the 3-position with an isopropylsulfonyl group (–SO₂CH(CH₃)₂). This arrangement imparts distinct reactivity patterns, allowing for selective functionalization at other positions on the aromatic ring. The presence of the bromine atom facilitates nucleophilic aromatic substitution reactions, while the isopropylsulfonyl group introduces steric hindrance and electronic effects that can influence the compound's interactions with biological targets.

In recent years, 1-Bromo-3-(isopropanesulfonyl)benzene has been explored in the development of novel pharmaceutical agents. Researchers have leveraged its reactivity to construct complex heterocyclic scaffolds, which are often essential for achieving high affinity and selectivity in drug design. For instance, derivatives of this compound have been investigated as inhibitors of enzymes involved in inflammatory pathways, demonstrating promising preclinical activity. The ability to modify the benzene core while retaining key pharmacophoric elements has made 1-Bromo-3-(isopropanesulfonyl)benzene a preferred starting material for medicinal chemists seeking to optimize lead compounds.

Moreover, the compound's utility extends beyond pharmaceutical applications into materials science. The isopropylsulfonyl group can enhance the solubility and stability of certain molecular systems, making it useful in the formulation of advanced polymers and coatings. Additionally, the bromine atom provides a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many modern drugs and functional materials. These reactions enable the integration of 1-Bromo-3-(isopropanesulfonyl)benzene into larger molecular frameworks with tailored properties.

Recent advancements in synthetic methodologies have further expanded the scope of 1-Bromo-3-(isopropanesulfonyl)benzene applications. Techniques such as flow chemistry have been employed to streamline its synthesis, improving yield and scalability while reducing environmental impact. Furthermore, computational studies have been utilized to predict optimal reaction conditions and predict potential side products, enhancing synthetic efficiency. These innovations underscore the growing importance of this compound in both academic research and industrial processes.

The biological activity of derivatives derived from 1-Bromo-3-(isopropanesulfonyl)benzene has been a focal point of investigation. Studies have revealed that modifications to the isopropylsulfonyl group can modulate binding affinity to protein targets, offering insights into structure-activity relationships (SAR). For example, certain analogs have shown inhibitory effects on kinases implicated in cancer progression by selectively disrupting aberrant signaling pathways. Such findings highlight the compound's potential as a scaffold for developing targeted therapies with improved therapeutic indices.

From a mechanistic perspective, the reactivity of 1-Bromo-3-(isopropanesulfonyl)benzene has been scrutinized to understand its role in catalytic cycles. The interplay between electronic effects induced by the sulfonyl group and steric influences from adjacent substituents has been shown to influence reaction outcomes in cross-coupling processes. This knowledge has enabled chemists to design more efficient synthetic routes, particularly in late-stage functionalization strategies where precise control over regioselectivity is critical.

The environmental impact of utilizing 1-Bromo-3-(isopropanesulfonyl)benzene has also been considered in contemporary research. Efforts have been made to develop greener synthetic protocols that minimize waste generation and hazardous byproducts. For instance, solvent-free reactions or use of biodegradable catalysts have been explored to align with sustainable chemistry principles. Such initiatives reflect broader trends in chemical research aimed at reducing ecological footprints without compromising performance.

In conclusion,1-Bromo-3-(isopropanesulfonyl)benzene (CAS No. 70399-01-8) represents a multifaceted compound with significant potential across multiple domains of chemical research. Its role as an intermediate in drug discovery underscores its importance in medicinal chemistry, while its utility in materials science highlights its versatility beyond traditional pharmaceutical applications. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,1-Bromo-3-(isopropanesulfonyl)benzene is poised to remain a cornerstone molecule in both academic laboratories and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:70399-01-8)1-Bromo-3-(isopropanesulfonyl)benzene
A866615
Purity:99%
Quantity:5g
Price ($):315.0
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